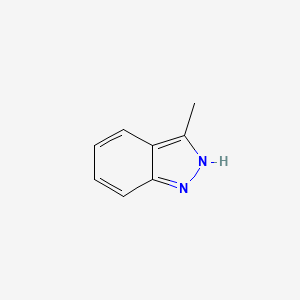

3-methyl-1H-indazole

Description

The exact mass of the compound this compound is 132.068748264 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOPJXVQGMZKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356243 | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50407-19-7, 3176-62-3 | |

| Record name | 3-Methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50407-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-methyl-1H-indazole physical and chemical properties

An In-depth Technical Guide to 3-methyl-1H-indazole: Core Properties, Synthesis, and Reactivity for Advanced Research

Executive Summary

This compound is a pivotal heterocyclic compound, forming the structural core of numerous molecules with significant applications in medicinal chemistry and materials science. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts a distinct profile of chemical reactivity and biological activity. This guide offers a comprehensive exploration of its fundamental physicochemical properties, established synthetic methodologies, and characteristic reactivity patterns. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in advanced research and development projects.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple, diverse biological targets.[1] Indazole derivatives are integral to a wide range of pharmaceuticals, exhibiting antitumor, analgesic, and anti-inflammatory properties.[1][2] The this compound variant serves as a crucial intermediate and building block for more complex molecules, including potent kinase inhibitors and other therapeutic agents.[3][4] Understanding its core properties is therefore essential for the rational design and synthesis of novel, high-value compounds.

Physicochemical and Structural Properties

The identity and behavior of this compound are defined by its fundamental physical and structural characteristics. These properties are critical for its handling, purification, and characterization in a laboratory setting.

Core Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [5] |

| Molecular Weight | 132.16 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 3176-62-3 | [5] |

| Physical State | Solid powder / Off-white solid | [4][6] |

| Melting Point | Data not consistently available | [7] |

| Boiling Point | Data not consistently available | [7] |

| InChI Key | FWOPJXVQGMZKEP-UHFFFAOYSA-N | [5][7] |

| SMILES | CC1=C2C=CC=CC2=NN1 | [5][7] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to the verification and structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic. A singlet corresponding to the methyl group (CH₃) typically appears around 2.55 ppm. The aromatic protons on the benzene ring appear as multiplets between 6.91 and 7.65 ppm. A broad singlet for the N-H proton is also observed, often at a high chemical shift (e.g., ~13.23 ppm), which is solvent-dependent.[8]

-

¹³C NMR : The carbon spectrum shows a signal for the methyl carbon around 11.9 ppm. The aromatic and heterocyclic carbons appear in the range of approximately 100-150 ppm.[9]

-

-

Mass Spectrometry (MS) :

-

Infrared (IR) Spectroscopy :

-

The IR spectrum displays characteristic absorption bands. Key peaks include those for N-H stretching, C-H stretching in the aromatic and methyl groups, and C=C and C=N bond vibrations within the heterocyclic ring system.[9]

-

Synthesis and Manufacturing

The most prevalent and industrially relevant synthesis of this compound begins with 2-aminoacetophenone. This multi-step process involves a diazotization reaction followed by a reductive cyclization.

Synthetic Workflow Diagram

The following diagram illustrates the standard synthetic pathway from 2-aminoacetophenone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[6][8][10]

Materials:

-

2-aminoacetophenone

-

Hydrochloric acid (37%)

-

Sodium nitrite (NaNO₂)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Deionized water

-

Ice

Procedure:

-

Preparation of Amine Solution: In a reaction vessel equipped with a stirrer and cooling bath, add 2-aminoacetophenone (1.0 eq) to hydrochloric acid (37%). Cool the mixture to 0-10 °C with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution, ensuring the temperature is maintained between 0 and 10 °C. After the addition is complete, continue stirring the mixture at this temperature for 1 hour to form the diazonium salt intermediate.

-

Reductive Cyclization: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (37%). Slowly add the diazonium salt solution from Step 2 to the SnCl₂ solution, again maintaining the temperature below 10 °C.

-

Reaction Completion: Allow the reaction mixture to stir overnight at a low temperature (e.g., 0-10 °C).

-

Isolation and Purification: Pour the reaction mixture into ice water. Adjust the pH of the resulting solution to be weakly alkaline (pH ≈ 8), which will cause a solid to precipitate.

-

Final Product: Collect the off-white solid by filtration, wash with cold water, and dry under a vacuum to yield this compound.[8]

Causality Note: The use of SnCl₂ serves as the reducing agent that facilitates the intramolecular cyclization of the diazonium intermediate to form the stable indazole ring. Maintaining a low temperature throughout the diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dominated by the nucleophilicity of its nitrogen atoms and the aromatic character of the benzene ring.

Tautomerism and N-Alkylation

Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[11][12] This tautomerism is the reason that direct alkylation of the indazole ring often results in a mixture of N¹ and N² substituted products.[11][13]

The choice of base, solvent, and alkylating agent can influence the regioselectivity of the reaction, but separating the resulting isomers is often necessary. This reactivity is a cornerstone of creating diverse libraries of indazole-based compounds for drug discovery screening.

Electrophilic Aromatic Substitution

As a heteroaromatic compound, the benzene portion of the indazole ring can undergo electrophilic substitution reactions such as nitration and halogenation.[12] The existing heterocyclic ring acts as a directing group, influencing the position of the incoming electrophile. These reactions are key for introducing further functionality onto the scaffold, for example, in the synthesis of 3-methyl-5-nitro-1H-indazole or 3-methyl-1H-indazol-5-amine.[3]

Reactivity Pathways Diagram

Caption: Key reactivity pathways for this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is a highly valued starting material in the synthesis of pharmaceutical agents.[3] Its derivatives have shown a wide spectrum of biological activities.

-

Key Intermediate: It is used as a precursor for synthesizing more complex substituted indazoles, such as 3-methyl-6-nitro-1H-indazole, which is an important intermediate for the oral angiogenesis inhibitor, Pazopanib.[4][14]

-

Antibacterial Agents: Derivatives of this compound have been synthesized and shown to possess potent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3]

-

Anti-inflammatory and Kinase Inhibition: The indazole scaffold is a common feature in compounds designed to inhibit protein kinases, a major target class for cancer and inflammation therapies.[1] The 3-methyl substitution provides a key structural element for optimizing binding affinity and pharmacokinetic properties in these inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard:

-

H302: Harmful if swallowed .[5]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3176-62-3 [chemicalbook.com]

- 4. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]

- 5. This compound | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 13. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. chembk.com [chembk.com]

Unraveling the Tautomeric Landscape of 3-methyl-1H-indazole: Stability, Equilibrium, and Analytical Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their structure, particularly the substitution pattern on the pyrazole ring nitrogen. A fundamental aspect governing the reactivity and interaction of N-unsubstituted indazoles is the phenomenon of annular tautomerism. This guide provides a comprehensive technical analysis of the tautomeric forms of 3-methyl-1H-indazole, a key building block in pharmaceutical development. We will explore the structural nuances of the 1H- and 2H-tautomers, delve into the thermodynamic and kinetic factors governing their relative stability, and detail the experimental and computational methodologies employed for their characterization. This document serves as a critical resource for researchers aiming to understand and manipulate the tautomeric equilibrium of this compound in drug design and synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique combination of hydrogen bonding capabilities and aromatic interactions, making it an ideal pharmacophore for engaging with biological targets. Compounds containing the indazole moiety have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[2][3]

A critical chemical feature of N-unsubstituted indazoles is annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4] This results in an equilibrium between two distinct tautomeric forms: the 1H-indazole and the 2H-indazole. The position of this equilibrium is paramount, as the two tautomers exhibit different electronic properties, dipole moments, and steric profiles, which in turn dictate their reactivity and biological interactions. Understanding the factors that favor one tautomer over the other is essential for predictable synthesis and rational drug design.

The Tautomeric Duo: 1H- vs. 2H-Indazole

The two principal tautomers of 3-methyl-indazole are the 1H- and 2H-forms. Their fundamental difference lies in the location of the endocyclic double bonds and the N-H proton.

-

1H-Indazole (Benzenoid form): In this tautomer, the proton resides on the N1 nitrogen. The structure maintains a fully aromatic benzene ring, conferring significant thermodynamic stability.[3] This "benzenoid" character is generally the driving force for the 1H-tautomer being the predominant form for most indazole derivatives in solution and the solid state.[4][5]

-

2H-Indazole (Quinonoid form): Here, the proton is located on the N2 nitrogen. This arrangement results in a "quinonoid" structure for the six-membered ring, which disrupts the full aromaticity of the benzene moiety.[4] Consequently, the 2H-tautomer is generally less stable and higher in energy than its 1H counterpart.[6][7]

Thermodynamic Stability

For the parent indazole molecule, a wealth of experimental and theoretical data confirms that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.6-5.3 kcal/mol.[6][7] This energy difference is substantial, ensuring that the 1H form is the overwhelmingly dominant species at equilibrium. The primary reason for this stability is the preservation of the benzenoid aromatic system in the 1H form.[3]

The introduction of a methyl group at the C3 position does not fundamentally alter this principle. The electron-donating nature of the methyl group provides slight electronic perturbation, but the energetic penalty of disrupting the benzene ring's aromaticity in the 2H form remains the deciding factor. Computational studies on various substituted indazoles consistently show the 2H-tautomers to be approximately 4 kcal/mol higher in energy than the corresponding 1H-tautomers.[8]

Factors Influencing Tautomeric Equilibrium

While the 1H form is generally favored, the position of the tautomeric equilibrium is not static. It can be influenced by several factors, providing avenues for manipulation in a synthetic or biological context.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the tautomer ratio.[9][10] Solvents capable of acting as hydrogen bond acceptors or donors can stabilize one tautomer over the other. However, for most indazoles, the intrinsic stability of the 1H form is so significant that solvent effects typically cause only minor shifts in the equilibrium rather than a complete inversion.[7]

-

Substitution Effects: The electronic nature of substituents on the indazole ring can modulate the relative stabilities. While the 3-methyl group has a modest effect, strong electron-withdrawing or electron-donating groups can have a more pronounced impact, though rarely enough to make the 2H-tautomer the major species.[11]

-

Reactivity and Kinetic Control: A crucial insight for synthetic chemists is the difference between thermodynamic stability and kinetic reactivity. While the 1H-tautomer is the most stable, the N2 atom is often more nucleophilic. In reactions like N-alkylation, the kinetically favored product may arise from the attack of the N2 atom of the minor 2H-tautomer (or the N2 atom of the 1H-tautomer followed by rearrangement).[4][12] Quantum mechanical analyses have shown that even though the 1H-indazole is the stable ground state, the energy barrier for N2 alkylation can be significantly lower than for N1 alkylation.[8] This is because N1 alkylation requires the stable 1H-tautomer to adopt the higher-energy 2H-like conformation to present its N1 lone pair for reaction, adding to the overall activation energy.[8]

Analytical Methodologies for Tautomer Characterization

Distinguishing between and quantifying indazole tautomers requires a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[13] The chemical environments of the nuclei in the 1H- and 2H-tautomers are distinct. In cases where both tautomers are present, separate sets of signals can be observed. More commonly, for rapidly equilibrating systems, the observed chemical shifts are a population-weighted average.

For distinguishing N1- and N2-substituted isomers (which serve as models for the tautomers), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is definitive.[12] For example, in an N1-substituted indazole, a 3-bond correlation is typically observed between the protons of the N1-alkyl group and the C7a carbon. Conversely, in an N2-substituted isomer, a correlation is seen between the N2-alkyl protons and the C3 carbon.[12]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of atomic positions, confirming which nitrogen atom bears the hydrogen and revealing the bond lengths characteristic of either the benzenoid or quinonoid form.[14][15][16]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable for predicting the relative energies and geometries of tautomers.[11][17] These methods can calculate the gas-phase energy difference between the 1H and 2H forms and model the effects of solvation.[8] Furthermore, computational approaches can map reaction energy profiles to rationalize kinetic outcomes, such as the preference for N2-alkylation under certain conditions.[8]

| Property | This compound | Source |

| Molecular Formula | C₈H₈N₂ | [18] |

| Molecular Weight | 132.16 g/mol | [18] |

| CAS Number | 3176-62-3 | [18] |

| Predicted Stability | 1H-tautomer is thermodynamically more stable than 2H-tautomer. | [6][7][8] |

| Energy Difference (ΔE) | ~4-6 kcal/mol (favoring 1H form, based on substituted indazoles) | [8] |

| Table 1: Physicochemical and Tautomeric Properties of 3-methyl-indazole. |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved via a classical pathway involving the diazotization and reductive cyclization of 2-aminoacetophenone.[19][20] This protocol is robust and suitable for laboratory-scale synthesis.

Step-by-Step Methodology

-

Preparation of the Diazonium Salt (Step 1):

-

Action: Dissolve 2-aminoacetophenone (1.0 eq) in concentrated hydrochloric acid (~7.4 mL per gram of amine). Cool the solution to 0-5 °C in an ice-salt bath.

-

Causality: The acidic medium is required to form the amine salt, which is the substrate for diazotization. Low temperature is critical to prevent the highly reactive and unstable diazonium salt from decomposing.

-

Action: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Causality: The reaction between the amine salt and nitrous acid (formed in situ from NaNO₂ and HCl) generates the diazonium salt. A slow, controlled addition prevents a dangerous exotherm and decomposition.

-

Action: Stir the resulting solution at 0-10 °C for 1 hour after the addition is complete.

-

Causality: This ensures the diazotization reaction goes to completion.

-

-

Reductive Cyclization (Step 2):

-

Action: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0-10 °C.

-

Causality: Stannous chloride is the reducing agent that facilitates the intramolecular cyclization to form the indazole ring.

-

Action: Slowly add the diazonium salt solution from Step 1 to the cold stannous chloride solution, again maintaining the temperature below 10 °C.

-

Causality: This is the key bond-forming step. A controlled addition is necessary to manage the reaction rate and temperature.

-

Action: After the addition, allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Causality: The extended reaction time ensures the cyclization and subsequent aromatization are complete.

-

-

Work-up and Isolation (Step 3):

-

Action: Pour the reaction mixture into a beaker of ice water.

-

Causality: This quenches the reaction and precipitates any unreacted starting materials or byproducts.

-

Action: Neutralize the filtrate by slowly adding a weak base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is approximately 8.

-

Causality: The this compound product is a weak base and is soluble in strong acid. Adjusting the pH to be slightly alkaline deprotonates the indazole, causing it to precipitate out of the aqueous solution as a solid.

-

Action: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Causality: This isolates the crude product. Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture) if necessary.

-

Conclusion

The tautomerism of this compound is a defining feature of its chemical identity, with a strong thermodynamic preference for the aromatic 1H-tautomer. This stability, rooted in the preservation of the benzenoid system, governs its ground-state structure. However, for scientists in drug development and synthetic chemistry, a nuanced understanding is required. The kinetic accessibility of the N2 position can dictate the outcome of reactions such as alkylation, a critical step in the synthesis of many indazole-based drugs. By leveraging a combination of high-resolution spectroscopy, X-ray crystallography, and computational modeling, researchers can fully characterize the tautomeric landscape. This detailed knowledge enables the predictable synthesis of specific N-substituted regioisomers and provides a more profound insight into the structure-activity relationships that drive molecular recognition at biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bloomtechz.com [bloomtechz.com]

- 14. researchgate.net [researchgate.net]

- 15. db.cngb.org [db.cngb.org]

- 16. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Blueprint of 3-methyl-1H-indazole: An In-depth Technical Guide

Introduction: The Structural Significance of 3-methyl-1H-indazole

This compound is a bicyclic heterocyclic aromatic organic compound. The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications ranging from oncology to anti-inflammatory therapies. The precise characterization of its molecular structure is a prerequisite for any rational drug design and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of spectral interpretation and the experimental causality behind the acquisition of high-quality data.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The standard IUPAC numbering for the 1H-indazole ring is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their proximity in space (Nuclear Overhauser Effect).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Data Acquisition

Caption: Workflow for ¹H NMR analysis of this compound.

¹H NMR Data Summary

The following table summarizes the ¹H NMR spectral data for this compound.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.23 | s (broad) | 1H | N1-H |

| 7.65 | d | 1H | H-7 |

| 7.37 | t | 1H | H-5 or H-6 |

| 7.04 | d | 1H | H-4 |

| 6.91 | t | 1H | H-6 or H-5 |

| 2.55 | s | 3H | C3-CH₃ |

Interpretation and Insights

-

N-H Proton: The broad singlet at a significantly downfield chemical shift (13.23 ppm) is characteristic of the acidic N-H proton of the indazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

Aromatic Protons: The four protons on the benzene ring appear in the typical aromatic region (6.9-7.7 ppm). The deshielding effect of the fused pyrazole ring and the electron-donating methyl group influence their precise chemical shifts. The doublet at 7.65 ppm is assigned to H-7, being adjacent to the electron-withdrawing pyrazole nitrogen. The upfield signals at 7.04 and 6.91 ppm are likely H-4 and H-6, respectively, influenced by the electron-donating character of the methyl group and the N-H tautomerism.

-

Methyl Protons: The sharp singlet at 2.55 ppm, integrating to three protons, is unambiguously assigned to the methyl group at the C3 position. Its singlet nature indicates no adjacent protons for coupling.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus.

-

Acquisition Mode: Proton-decoupled for singlets corresponding to each unique carbon.

-

Number of Scans: Typically 1024 or more to achieve a good signal-to-noise ratio.

-

Pulse Program: A standard pulse-acquire sequence or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | C3 | Carbon bearing the methyl group. |

| ~141 | C7a | Bridgehead carbon adjacent to N1. |

| ~126 | C5 | Aromatic CH. |

| ~123 | C3a | Bridgehead carbon. |

| ~121 | C6 | Aromatic CH. |

| ~120 | C4 | Aromatic CH. |

| ~110 | C7 | Aromatic CH, shielded by the adjacent N1. |

| ~12 | C3-CH₃ | Aliphatic methyl carbon. |

Expertise in Action: Why predict? In drug discovery and development, encountering novel compounds is common. The ability to predict spectra based on known structural analogs is a critical skill for preliminary structural confirmation before full characterization is complete. The predicted values are derived from the ¹³C NMR data of N-substituted 3-methyl-1H-indazoles, where the core indazole shifts are expected to be similar.[2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150-3000 | N-H Stretch | Indazole N-H |

| 3050-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Methyl C-H |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=N Stretch | Pyrazole Ring |

| 760-740 | C-H Bend (out-of-plane) | Ortho-disubstituted benzene |

Interpretation and Insights

-

N-H Region: A broad absorption in the 3150-3000 cm⁻¹ region is a strong indicator of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.

-

Aromatic Region: The presence of aromatic C-H stretching just above 3000 cm⁻¹ and the characteristic C=C stretching bands between 1620 and 1450 cm⁻¹ confirm the aromatic nature of the molecule.

-

Aliphatic Region: C-H stretching vibrations for the methyl group are expected in the 2950-2850 cm⁻¹ range.

-

Fingerprint Region: The strong band in the 760-740 cm⁻¹ region is highly diagnostic of the out-of-plane C-H bending for the four adjacent protons on the benzene ring, indicating an ortho-disubstituted pattern from the perspective of the fused pyrazole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: GC-MS (Electron Ionization)

Caption: Workflow for GC-MS analysis of this compound.

Mass Spectrometry Data Summary

-

Molecular Formula: C₈H₈N₂[3]

-

Molecular Weight: 132.16 g/mol [3]

-

Major Ions (m/z): 132 (M⁺), 131, 104[3]

Interpretation and Proposed Fragmentation Pathway

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 132, corresponding to the molecular weight of this compound.

Caption: Proposed EI fragmentation pathway for this compound.

-

[M]⁺ (m/z 132): The molecular ion is formed by the loss of an electron. Its stability is indicative of the aromatic nature of the compound.

-

[M-1]⁺ (m/z 131): A very common fragmentation for aromatic compounds containing a methyl group is the loss of a hydrogen radical to form a stable, resonance-stabilized cation. In this case, it likely forms a methylidene-indazolium ion.

-

[M-28]⁺ (m/z 104): The loss of 28 mass units from the [M-1]⁺ ion corresponds to the elimination of a neutral molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Conclusion: A Cohesive Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and MS provide a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the N-H and aromatic moieties. Mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic blueprint is indispensable for ensuring the identity and purity of this compound in research and development settings, forming the foundation for its further exploration in medicinal chemistry.

References

Solubility of 3-methyl-1H-indazole in common solvents

An In-depth Technical Guide to the Solubility of 3-methyl-1H-indazole in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. Recognizing the scarcity of public, quantitative solubility data for this compound, this document emphasizes a foundational approach, combining theoretical principles with robust, field-proven experimental methodologies. It is designed to empower researchers, process chemists, and formulation scientists with the necessary tools to predict, experimentally determine, and confidently apply the solubility profile of this compound in a range of common laboratory solvents. The guide details the critical interplay of the molecule's physicochemical properties with solvent characteristics and provides self-validating, step-by-step protocols for equilibrium solubility determination and subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Introduction: The Strategic Importance of this compound Solubility

This compound (C₈H₈N₂) is a key building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents.[1][2] Its structural motif is found in compounds targeting a wide array of therapeutic areas. The efficiency of synthesis, the feasibility of purification and crystallization, and the ultimate success of formulation and drug delivery are all critically dependent on a thorough understanding of the compound's solubility. Inaccurate or incomplete solubility data can lead to suboptimal reaction conditions, challenging purification processes, and unforeseen roadblocks in drug development.

This guide moves beyond a simple recitation of data, instead offering a holistic framework for understanding and generating the solubility profile of this compound. We will first dissect the key molecular features that govern its solubility and then provide a detailed, actionable protocol for its experimental determination.

Physicochemical Bedrock: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium. This process involves overcoming the solute-solute interactions within the crystal lattice and forming new solute-solvent interactions. The balance of these energy changes dictates the extent of dissolution. For this compound, several key physicochemical properties are paramount.

Molecular Structure and Polarity

The structure of this compound features a bicyclic system composed of a benzene ring fused to a pyrazole ring. This imparts a predominantly apolar, aromatic character to the molecule. However, the pyrazole ring contains two nitrogen atoms and an acidic N-H proton, introducing polarity and the capacity for hydrogen bonding. The molecule exists in tautomeric forms, with the 1H-indazole tautomer being the most stable and predominant form in solution and the solid state.[3][4][5] The presence of the methyl group at the 3-position adds a small degree of lipophilicity.

Hydrogen Bonding and pKa

The N-H group on the pyrazole ring can act as a hydrogen bond donor, while the sp² hybridized nitrogen atom can act as a hydrogen bond acceptor. This capability is a primary determinant of its solubility in protic solvents like alcohols. The parent indazole molecule is amphoteric, with a pKa of approximately 1.3 for protonation and 13.9 for deprotonation.[3] This suggests that this compound will be largely non-ionized in neutral aqueous solutions, a factor that typically limits aqueous solubility.

Crystal Lattice Energy

In the solid state, this compound molecules are organized in a crystal lattice. Evidence suggests the formation of intermolecular hydrogen bonds, creating dimeric structures.[3] The energy required to overcome these lattice forces is a significant barrier to dissolution. Solvents that can effectively disrupt this hydrogen-bonded network will be more successful in dissolving the compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₈H₈N₂ | [6] |

| Molecular Weight | 132.16 g/mol | [6] |

| Appearance | Crystalline solid | General Knowledge |

| pKa (estimated) | ~1.3 (acidic), ~13.9 (basic) | Based on parent indazole[3] |

| Key Structural Features | Aromatic bicyclic system, N-H donor, N acceptor, methyl group | [3] |

| Primary Intermolecular Forces | van der Waals forces, π-π stacking, Hydrogen bonding | [3] |

Predicted Solubility Profile: A Qualitative Assessment

Based on the "like dissolves like" principle and the physicochemical properties discussed, we can predict the general solubility behavior of this compound. These predictions serve as a valuable starting point for solvent screening and experimental design. For instance, related indazole derivatives show good solubility in common organic solvents like DMF, DMSO, and ethanol, but poor solubility in water.[7][8]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Very Low / Insoluble | Predominantly non-polar structure; energy cost to disrupt water's H-bond network is high. |

| Methanol / Ethanol | Moderate to High | Can act as both H-bond donor and acceptor, interacting with the indazole nitrogens. The alkyl chain is compatible with the aromatic portion. | |

| Polar Aprotic | DMSO / DMF | High | Strong H-bond acceptors with high polarity, capable of disrupting the solute's crystal lattice and solvating the polar groups. |

| Acetone | Moderate | Apolar methyl groups and a polar carbonyl group allow for interaction with both parts of the solute molecule. | |

| Acetonitrile | Moderate | Polar nature can interact with the pyrazole ring, but less effective at hydrogen bonding than protic solvents. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | Can interact well with the large, non-polar aromatic system. |

| Toluene / Heptane | Low | While toluene can have π-π interactions, the overall polarity mismatch with the pyrazole ring limits solubility. Heptane is likely a very poor solvent. |

The Core Protocol: Experimental Determination of Thermodynamic Solubility

Theoretical predictions require empirical validation. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

The Equilibrium Solubility (Shake-Flask) Method

This protocol is designed as a self-validating system, ensuring that the final measurement reflects a true thermodynamic equilibrium.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a specified temperature.

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. Add a precisely known volume (e.g., 2.0 mL) of the chosen solvent.

-

Causality Insight: Using an excess of solid is crucial to ensure the solution becomes saturated. Without it, you would only be measuring dissolution, not the solubility limit.

-

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours.

-

Causality Insight: A prolonged equilibration period is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. Agitation ensures the entire solvent volume is exposed to the solid.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for 2-4 hours to allow the excess solid to settle.

-

Causality Insight: This step is critical to prevent suspended microparticles from being drawn into the sample, which would artificially inflate the measured concentration.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial.

-

Trustworthiness Check: The filtration step is non-negotiable. It definitively separates the dissolved solute from any remaining solid particulate matter, ensuring the analysis is performed only on the saturated solution.

-

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range of the analytical method.

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow of the Shake-Flask method for solubility.

Quantitative Analysis by HPLC: The Path to a Definitive Value

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable technique for determining the concentration of this compound in the filtered saturated solutions.[9]

Objective: To accurately quantify the concentration of this compound in a prepared sample.

Typical HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid or other modifier to ensure good peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 254 nm or a wavelength of maximum absorbance for the compound.

-

Column Temperature: 30 °C

Step-by-Step Protocol:

-

Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.995.

-

Trustworthiness Check: A linear calibration curve validates that the detector response is proportional to the concentration over the desired range, which is essential for accurate quantification.

-

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Calculation: Determine the concentration of the diluted sample using its peak area and the linear regression equation from the calibration curve.

-

Final Solubility Calculation: Calculate the original solubility in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x (Volume after dilution / Volume before dilution)

Diagram 2: Analytical Workflow for HPLC Quantification

Caption: HPLC workflow for quantifying solute concentration.

Data Presentation and Application

The experimentally determined solubility data should be compiled into a clear, comprehensive table. This allows for easy comparison and selection of appropriate solvents for various applications.

Table 3: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (x) | Observations |

| Water | Experimental Value | Calculated Value | Calculated Value | e.g., Clear solution |

| Ethanol | Experimental Value | Calculated Value | Calculated Value | e.g., Clear solution |

| Acetone | Experimental Value | Calculated Value | Calculated Value | e.g., Clear solution |

| Dichloromethane | Experimental Value | Calculated Value | Calculated Value | e.g., Clear solution |

| Toluene | Experimental Value | Calculated Value | Calculated Value | e.g., Clear solution |

| DMSO | Experimental Value | Calculated Value | Calculated Value | e.g., Clear solution |

Conclusion

While readily available quantitative solubility data for this compound is limited, a robust understanding of its physicochemical properties allows for a strong predictive framework. This guide has established that due to its molecular structure, this compound is expected to exhibit poor aqueous solubility but favorable solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and polar protic solvents like ethanol.

Crucially, this guide provides a detailed, actionable, and self-validating experimental protocol for determining the thermodynamic solubility using the shake-flask method coupled with HPLC analysis. By adhering to these methodologies, researchers, scientists, and drug development professionals can generate the high-quality, reliable solubility data essential for advancing their research and development objectives. This systematic approach, blending theoretical prediction with rigorous experimental validation, is the cornerstone of sound scientific practice in the pharmaceutical industry.

References

- 1. This compound | 3176-62-3 [chemicalbook.com]

- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical Electronic Structure of 3-Methyl-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indazole is a prominent heterocyclic scaffold recognized for its broad pharmacological and biological activities.[1][2] Understanding its electronic structure is paramount for elucidating reaction mechanisms, predicting physicochemical properties, and designing novel derivatives with enhanced therapeutic potential. This guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of this compound. It delves into the causality behind computational choices, from Density Functional Theory (DFT) and basis set selection to the simulation of spectroscopic properties using Time-Dependent DFT (TD-DFT). Key electronic properties, including tautomeric stability, frontier molecular orbitals (HOMOs and LUMOs), and molecular electrostatic potential, are analyzed to provide actionable insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of many natural products and commercial drugs.[3] Among these, the indazole core, a bicyclic system formed by the fusion of a pyrazole and a benzene ring, is a "privileged scaffold" in medicinal chemistry.[2][4] Its derivatives are integral to a range of FDA-approved drugs for treating conditions from cancer to chemotherapy-induced nausea.[5]

1.1 Focus on this compound: A Key Building Block

The methylation at the C3 position yields this compound, a derivative that serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[6] Its structural and electronic properties are foundational to the structure-activity relationships (SAR) that guide modern drug design.[7][8] A deep understanding of its electronic landscape allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.[7]

1.2 The Central Role of Electronic Structure

The arrangement and energy of electrons within a molecule dictate its stability, reactivity, and interactions with biological targets. Key aspects of electronic structure include:

-

Tautomerism: Indazoles can exist in different tautomeric forms, primarily 1H- and 2H-indazoles.[2] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[3][5]

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons, governing its reactivity.[1]

-

Charge Distribution: The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals sites susceptible to electrophilic and nucleophilic attack.

Theoretical and Computational Methodologies

To accurately model the electronic structure of this compound, a multi-faceted computational approach is employed. The choice of methods and parameters is critical for obtaining results that correlate well with experimental data.

2.1 The Quantum Mechanical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for quantum chemical calculations in organic and medicinal chemistry due to its excellent balance of computational cost and accuracy.[1][9] DFT methods are used to determine the optimized geometry and ground-state electronic properties of the molecule.

-

Rationale for Functional Selection: The choice of the exchange-correlation functional is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used for its reliability in predicting the physicochemical properties of organic molecules.[10][11]

-

Basis Set Selection: A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is often chosen. The inclusion of diffuse functions (++) and polarization functions (d,p) is essential for accurately describing the electron distribution, especially in heterocyclic systems with lone pairs and π-electrons.

2.2 Simulating Excited States: Time-Dependent DFT (TD-DFT)

To understand the interaction of this compound with light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed.[12] This method allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

2.3 Accounting for Environment: Solvation Models

Since most biological processes occur in an aqueous environment, it is often necessary to include a solvent model in the calculations. The Polarizable Continuum Model (PCM) is a common choice that simulates the bulk electrostatic effects of a solvent.

2.4 Computational Workflow

A typical computational study of this compound follows a systematic protocol to ensure the reliability and reproducibility of the results.

Protocol 2.1: Standard Computational Workflow for Electronic Structure Analysis

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.

-

Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Ground-State Properties: From the optimized structure, calculate key electronic properties such as HOMO-LUMO energies, MEP, and Natural Bond Orbital (NBO) charges.

-

Excited-State Calculations: Using the optimized ground-state geometry, perform TD-DFT calculations (e.g., TD-B3LYP/6-311++G(d,p)) to determine the energies and characteristics of electronic transitions.

-

Spectral Simulation: Generate a simulated UV-Vis spectrum based on the TD-DFT results for comparison with experimental data.

Caption: A standard workflow for the theoretical analysis of molecular electronic structure.

Ground-State Electronic Properties of this compound

The ground-state properties provide a static picture of the molecule's electronic landscape, offering insights into its stability and reactivity.

3.1 Tautomeric Stability

For indazole and its derivatives, the position of the N-H proton is a key consideration. Theoretical calculations consistently show that the 1H-tautomer of indazole is more stable than the 2H-tautomer.[13][14] This stability is attributed to its benzenoid character, which contributes to greater aromaticity compared to the ortho-quinoid nature of the 2H form.[2]

3.2 Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to the frontier molecular orbital theory, which explains chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability.[1] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| EHOMO | -0.215 | -5.85 |

| ELUMO | -0.012 | -0.33 |

| HOMO-LUMO Gap (ΔE) | 0.203 | 5.52 |

Note: These are representative values and can vary based on the level of theory and solvation model used.

3.3 Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen atoms in the pyrazole ring), and are attractive to electrophiles.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, such as the hydrogen atom attached to the nitrogen (N-H), and are susceptible to nucleophilic attack.

Caption: A conceptual diagram illustrating MEP regions on the indazole scaffold.

Excited States and Spectroscopic Correlation

While ground-state calculations describe the molecule at rest, excited-state calculations reveal how it responds to energy input, which is directly comparable to experimental spectroscopy.

4.1 Simulating UV-Vis Absorption Spectra

UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π*).[12][15]

Protocol 4.1: UV-Vis Spectrum Simulation and Analysis

-

Perform TD-DFT Calculation: Following a ground-state optimization, run a TD-DFT calculation requesting a sufficient number of excited states.

-

Extract Transition Data: Identify the transitions with the highest oscillator strengths, as these correspond to the most intense absorption bands.

-

Analyze Orbital Contributions: Examine the molecular orbitals involved in each key transition to characterize them (e.g., HOMO→LUMO, HOMO-1→LUMO).

-

Generate Spectrum: Use the calculated λmax values and oscillator strengths to generate a simulated spectrum, often applying a Gaussian broadening to mimic experimental peak shapes.

-

Compare with Experiment: Correlate the simulated spectrum with experimentally obtained UV-Vis data to validate the computational model.[16] Minor deviations between theoretical (gas-phase) and experimental (solution-phase) results are expected.[12]

Table 2: Comparison of Theoretical vs. Experimental UV-Vis Data (Illustrative)

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| S0 → S1 | 295 | 300 | 0.15 | π → π* |

| S0 → S2 | 258 | 265 | 0.22 | π → π* |

Implications for Drug Development

The theoretical analysis of this compound's electronic structure has direct, practical applications in the field of drug discovery and development.

-

Guiding Synthesis: MEP and frontier orbital analysis can guide the regioselective synthesis of new derivatives by identifying the most reactive sites for functionalization.[6][9]

-

Structure-Activity Relationship (SAR) Studies: By calculating the electronic properties of a series of analogues, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate electronic descriptors with biological activity, enabling the prediction of potency for novel compounds.[7]

-

Predicting Metabolism: Electron-rich regions identified by MEP can indicate potential sites of metabolic attack by enzymes like cytochrome P450.

-

Receptor Binding: Understanding the electrostatic potential is crucial for predicting how the molecule will interact with the binding pocket of a target protein, informing molecular docking studies.[1][17]

Conclusion and Future Directions

Theoretical and computational studies provide an indispensable lens through which to view the electronic structure of this compound. Methodologies like DFT and TD-DFT offer a robust framework for predicting a wide range of molecular properties, from tautomeric stability and reactivity to spectroscopic behavior. These in silico insights, when validated by experimental data, accelerate the drug discovery process by enabling a more rational, hypothesis-driven approach to the design of novel indazole-based therapeutics. Future work will likely focus on more complex simulations, including molecular dynamics to study conformational flexibility and quantum mechanics/molecular mechanics (QM/MM) to model interactions within an explicit enzyme active site.

References

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. benchchem.com [benchchem.com]

- 9. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical estimation of the annular tautomerism of indazoles | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ijmrpsjournal.com [ijmrpsjournal.com]

- 17. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 3-Methyl-1H-Indazole: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks, capable of interacting with multiple, diverse biological targets, offer a significant advantage in the quest for novel therapeutics. Among these elite structures, the 3-methyl-1H-indazole core has garnered substantial attention for its remarkable versatility and favorable pharmacological properties. This in-depth technical guide explores the multifaceted nature of this compound as a privileged scaffold, delving into its synthesis, chemical characteristics, and broad-ranging applications across various therapeutic areas. We will examine the structure-activity relationships that underpin its biological activity and provide detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Privileged Scaffold Concept: A Paradigm of Efficiency in Drug Discovery

The term "privileged structure" was first introduced to describe molecular scaffolds with the inherent ability to bind to a range of different biological targets, often with high affinity, through strategic modification of functional groups.[1][2] This concept has become a powerful tool in medicinal chemistry, offering several advantages:

-

Accelerated Hit-to-Lead Optimization: Privileged scaffolds provide a robust starting point for the design of compound libraries, increasing the probability of identifying high-quality lead compounds.[2]

-

Enhanced Drug-like Properties: These scaffolds often possess favorable physicochemical properties, contributing to improved pharmacokinetics and overall drug-likeness.[2]

-

Broad Applicability: The versatility of privileged structures allows for their application across diverse therapeutic areas, from oncology to neurodegenerative and infectious diseases.[3][4]

The this compound core epitomizes these characteristics, serving as a foundational element in a multitude of biologically active molecules.

Synthesis and Chemical Properties of the this compound Core

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The this compound core can be constructed through several reliable synthetic routes, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

General Synthesis of this compound

A common and efficient method for the laboratory synthesis of this compound involves the cyclization of 2-aminoacetophenone. This multi-step process is amenable to large-scale production and allows for the introduction of various substituents on the phenyl ring.[5][6]

Experimental Protocol: Synthesis of this compound from 2-Aminoacetophenone [4][6]

-

Diazotization: To a solution of 2-aminoacetophenone (1 equivalent) in hydrochloric acid, a solution of sodium nitrite (NaNO₂) in water is added dropwise at a low temperature (0-10 °C). The reaction is stirred for a designated period to ensure the complete formation of the diazonium salt intermediate.

-

Reduction and Cyclization: A solution of stannous chloride (SnCl₂) in hydrochloric acid is then slowly added to the reaction mixture, maintaining the low temperature. This step facilitates the reduction of the diazonium salt and subsequent intramolecular cyclization to form the this compound ring.

-

Work-up and Isolation: The reaction mixture is poured into ice water, and the pH is adjusted to weakly alkaline (pH ~8) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield this compound.

Key Chemical Features and Reactivity

The this compound scaffold possesses a unique set of chemical properties that contribute to its privileged status:

-

Tautomerism: The indazole ring exists in two predominant tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the form most commonly observed in medicinal chemistry applications.[7]

-

Aromaticity and Stability: The fused bicyclic system is aromatic, conferring significant chemical stability to the core structure.[8]

-

Functionalization Potential: The indazole ring offers multiple sites for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The N1 position is a common site for substitution to modulate pharmacokinetic properties, while positions on the phenyl ring can be functionalized to explore structure-activity relationships.

The 3-Methyl Group: A Key Contributor to Biological Activity

The seemingly simple methyl group at the 3-position plays a crucial role in the pharmacological profile of many this compound derivatives. While its influence is target-dependent, several general contributions can be identified:

-

Steric Influence: The methyl group can provide a critical steric anchor, orienting the scaffold within a binding pocket to facilitate optimal interactions with key amino acid residues.

-

Hydrophobic Interactions: It can engage in favorable hydrophobic interactions with nonpolar regions of the target protein, contributing to binding affinity.

-

Metabolic Stability: In some cases, the methyl group can block sites of metabolism, improving the compound's pharmacokinetic profile. For instance, in the development of β3-adrenergic receptor agonists, modification of the 3-methyl moiety was a key strategy to enhance selectivity and metabolic stability.[9]

Therapeutic Applications of the this compound Scaffold

The versatility of the this compound core is demonstrated by its incorporation into a wide array of therapeutic agents targeting a diverse range of diseases.

Oncology: A Prolific Ground for Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, and the this compound core is no exception. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11]

-

Pim Kinase Inhibitors: Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been developed as potent pan-Pim kinase inhibitors for the treatment of hematologic malignancies.[12] The indazole core serves as a key hydrogen-bonding motif within the ATP-binding pocket of the kinase.

-

Other Kinase Targets: The this compound scaffold has been utilized in the development of inhibitors for a variety of other kinases implicated in cancer, demonstrating its broad applicability in this therapeutic area.

| Target Kinase Family | Example Compound Scaffold | Therapeutic Indication | Reference(s) |

| Pim Kinases | 3-(Pyrazin-2-yl)-1H-indazole | Hematologic Malignancies | [12] |

| Receptor Tyrosine Kinases | Indazole-based ureas | Various Cancers | [7] |

| p21-activated kinase 1 (PAK1) | Indazole-3-carboxamides | Cancer | [13] |

Neurodegenerative Disorders: Targeting Novel Pathways in Alzheimer's Disease

Beyond oncology, the this compound scaffold has shown significant promise in the development of treatments for neurodegenerative diseases, most notably Alzheimer's disease.

-

Glutaminyl Cyclase (QC) Inhibitors: A series of 3-methylindazole-containing compounds have been identified as highly potent inhibitors of glutaminyl cyclase (QC). This enzyme is implicated in the formation of neurotoxic pyroglutamate-amyloid-β (pE-Aβ) peptides, which are key pathogenic species in Alzheimer's disease.[3] The inhibition of QC represents a promising disease-modifying strategy.

Signaling Pathway: The Role of Glutaminyl Cyclase in Alzheimer's Disease Pathogenesis

References

- 1. Disturbed Ca2+ Homeostasis Increases Glutaminyl Cyclase Expression; Connecting Two Early Pathogenic Events in Alzheimer’s Disease In Vitro | PLOS One [journals.plos.org]

- 2. Increased glutaminyl cyclase expression in peripheral blood of Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Indazole Derivatives as Highly Potent and Selective Human β3-Adrenergic Receptor Agonists with the Possibility of Having No Cardiovascular Side Effects PMID: 26125514 | MCE [medchemexpress.cn]

- 10. scispace.com [scispace.com]

- 11. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone: An Application and Protocol Guide for Medicinal Chemistry

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous pharmaceutical agents with a wide array of biological activities.[1] These nitrogen-containing heterocyclic compounds are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets.[2] The indazole scaffold is present in drugs with anti-tumor, anti-inflammatory, anti-HIV, and antibacterial properties, making its synthesis a topic of significant interest for drug development professionals.[1][3] Specifically, 3-methyl-1H-indazole serves as a crucial building block for more complex molecules in the pursuit of novel therapeutics.[4][5] This guide provides a detailed examination of two robust synthetic routes originating from the readily available starting material, 2-aminoacetophenone.

Chemical Theory and Mechanism: Navigating the Pathways to this compound

The synthesis of this compound from 2-aminoacetophenone can be effectively achieved through two primary, mechanistically distinct pathways. The choice of method often depends on available reagents, desired scale, and tolerance for specific reaction conditions.

Route 1: Diazotization and Reductive Cyclization

This classic approach hinges on the conversion of the primary aromatic amine of 2-aminoacetophenone into a diazonium salt. This highly reactive intermediate is then subjected to in-situ reduction, which facilitates an intramolecular cyclization to form the indazole ring.

The mechanism proceeds as follows:

-

Diazotization: The amino group of 2-aminoacetophenone is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-10 °C) to form the corresponding diazonium salt.[6][7]

-

Reductive Cyclization: A reducing agent, such as stannous chloride (SnCl₂), is introduced to the reaction mixture.[6][7] The diazonium salt is reduced, leading to the formation of a hydrazine intermediate which rapidly undergoes intramolecular cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic this compound.

Route 2: Oxime Formation and Intramolecular Cyclization

This metal-free alternative offers milder reaction conditions and is often preferred in pharmaceutical applications where metal contamination is a concern.[3] This two-step, one-pot procedure involves the formation of an oxime intermediate, which is then activated for cyclization.

The mechanism is understood as:

-

Oxime Formation: 2-aminoacetophenone is condensed with hydroxylamine hydrochloride in the presence of a base to form the corresponding (E)-1-(2-aminophenyl)ethan-1-one oxime.[3][8]

-

Activation and Cyclization: The oxime is then activated by an agent such as methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.[3][8] This activation facilitates an intramolecular electrophilic amination, where the amino group attacks the activated oxime, leading to the formation of the indazole ring after elimination.[8] This method is noted for its high yields and broad substrate scope.[3]

Visualizing the Synthesis: Reaction Workflows

To provide a clear visual representation of the synthetic pathways, the following diagrams have been generated.

Caption: Workflow for Route 1: Diazotization and Reductive Cyclization.

Caption: Workflow for Route 2: Oxime Formation and Intramolecular Cyclization.

Detailed Experimental Protocols